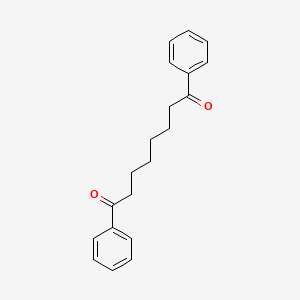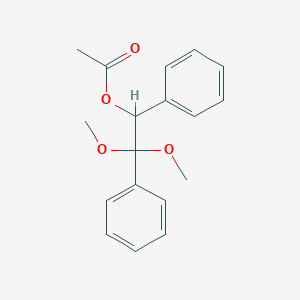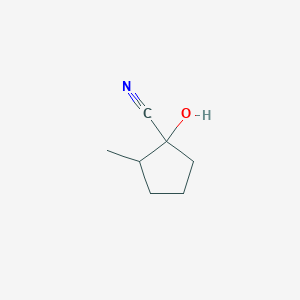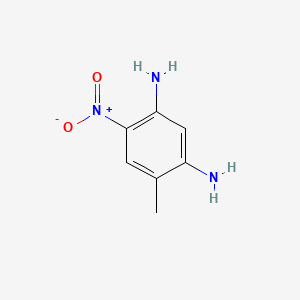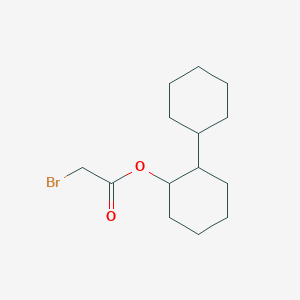
1,1'-Bi(cyclohexyl)-2-yl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bi(cyclohexyl)-2-yl bromoacetate is an organic compound that features a bromoacetate functional group attached to a bicyclohexyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bi(cyclohexyl)-2-yl bromoacetate typically involves the bromination of 1,1’-Bi(cyclohexyl)-2-yl acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Bi(cyclohexyl)-2-yl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromoacetate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.
Reduction: Formation of 1,1’-Bi(cyclohexyl)-2-yl ethanol.
Oxidation: Formation of 1,1’-Bi(cyclohexyl)-2-yl acetic acid.
Aplicaciones Científicas De Investigación
1,1’-Bi(cyclohexyl)-2-yl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Bi(cyclohexyl)-2-yl bromoacetate involves its interaction with nucleophiles or electrophiles, leading to the formation of various derivatives. The bromoacetate group acts as a reactive site for nucleophilic attack, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1,1’-Bi(cyclohexyl)-2-yl acetate: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
1,1’-Bi(cyclohexyl)-2-yl alcohol: The reduced form of the bromoacetate, with different reactivity and applications.
1,1’-Bi(cyclohexyl)-2-yl acetic acid: The oxidized form, with distinct chemical properties and uses.
Uniqueness: 1,1’-Bi(cyclohexyl)-2-yl bromoacetate is unique due to its bromoacetate functional group, which imparts specific reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6976-57-4 |
|---|---|
Fórmula molecular |
C14H23BrO2 |
Peso molecular |
303.23 g/mol |
Nombre IUPAC |
(2-cyclohexylcyclohexyl) 2-bromoacetate |
InChI |
InChI=1S/C14H23BrO2/c15-10-14(16)17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h11-13H,1-10H2 |
Clave InChI |
DIYHVSKBLWKBBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCCCC2OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)

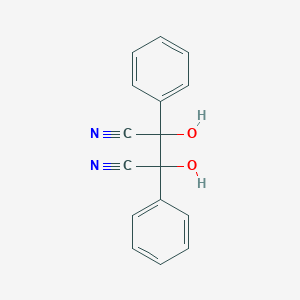
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)

